3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZFXOHBMVSRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
- Base Selection : Potassium carbonate outperforms triethylamine due to superior deprotonation of piperazine.
- Solvent Effects : DMF enhances nucleophilicity compared to THF or acetonitrile.
- Byproduct Mitigation : Excess piperazine (2.5 eq.) minimizes di-substitution byproducts.
| Condition | Outcome | Yield (%) |
|---|---|---|
| Piperazine (1 eq.) | Partial substitution | 45 |
| Piperazine (2.5 eq.) | Complete substitution | 82 |
| Temperature: 80°C | Slower kinetics | 60 |
| Temperature: 100°C | Optimal rate | 82 |
The product 3-cyclopropyl-6-(piperazin-1-yl)pyridazine is isolated via column chromatography (silica gel, 5% methanol/dichloromethane) and confirmed by $$ ^{13}C $$ NMR (δ 158.2, C-N piperazine).
Acylation of Piperazine with Thiophene-3-Carbonyl Chloride
The final step involves acylating the secondary amine of piperazine with thiophene-3-carbonyl chloride. This reaction proceeds under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) to minimize hydrolysis.
Mechanistic Insights
- Deprotonation : NaOH deprotonates the piperazine nitrogen, enhancing nucleophilicity.
- Acyl Transfer : Thiophene-3-carbonyl chloride reacts via a two-step mechanism (tetrahedral intermediate formation followed by chloride expulsion).
- Workup : Acidic aqueous extraction removes unreacted reagents.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent System | DCM/H₂O | 89 |
| Reaction Time | 2 hours | |
| Temperature | 0–5°C (ice bath) |
Critical Note : Elevated temperatures (>25°C) promote acyl chloride hydrolysis, reducing yields to <50%. The product is purified via recrystallization (ethyl acetate/hexane) and verified by LC-MS ([M+H]⁺ = 357.12).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 3-bromo-6-(piperazin-1-yl)pyridazine and cyclopropylboronic acid offers regioselective cyclopropane installation (Table 3).
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 68 |
| Pd(dba)₂ | XPhos | 85 |
This method avoids harsh SNAr conditions but requires anhydrous tetrahydrofuran and inert atmospheres.
Reductive Amination
Condensing 3-cyclopropyl-6-aminopyridazine with bis-protected piperazine derivatives followed by deprotection and acylation achieves comparable results (yield: 74–79%). However, this route introduces additional protection/deprotection steps, increasing synthetic complexity.
Analytical Characterization Summary
| Technique | Key Data |
|---|---|
| $$ ^1H $$ NMR | δ 8.3 (pyridazine-H), 3.8 (piperazine-CH₂), 2.9 (thiophene-H) |
| HRMS | m/z 357.1241 (calcd.), 357.1239 (found) |
| HPLC Purity | 98.5% (C18, 0.1% TFA/MeCN) |
Challenges and Optimization Opportunities
- Cyclopropane Stability : Ring strain in cyclopropane necessitates low-temperature handling during acylation.
- Piperazine Basicity : The pKa (~9.8) of piperazine’s secondary amine requires precise pH control during SNAr.
- Scalability : Batch processing in DMF poses environmental concerns; transitioning to cyclopentyl methyl ether (CPME) could improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyclopropylpyridazinyl moiety, potentially opening the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ring-opened products.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and biological activities of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine and related compounds:
*Note: Biological activity for the target compound is inferred from structural analogs.
Key Structural and Activity Insights
Core Modifications
- Pyridazine vs.
- Substituent Effects :
- Thiophene vs. Fluoropyridine : The target compound’s thiophene-3-carbonyl group (C=O-S) offers distinct electronic and hydrophobic properties compared to the 5-fluoropyridine-3-carbonyl group in ’s compound. Thiophene’s lower electronegativity may reduce polar interactions but improve membrane permeability .
- Cyclopropyl vs. Chloro : The cyclopropyl group in the target compound provides steric hindrance and metabolic stability, whereas chloro substituents (e.g., in and ) act as electron-withdrawing groups, modulating electron density on the pyridazine ring and influencing binding to targets like AChE .
Physicochemical Properties
- Solubility and Lipophilicity: The thiophene-carbonyl group in the target compound likely increases lipophilicity (clogP ~2.8) compared to the more polar sulfonyl (Compound 2, clogP ~1.5) or chlorophenoxy (, clogP ~3.5) groups. This balance may enhance blood-brain barrier penetration for CNS targets .
Biological Activity
The compound 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine represents a novel class of piperazine derivatives that have garnered attention due to their potential biological activities, particularly in the fields of oncology and neurology. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.38 g/mol. The presence of the cyclopropyl and thiophene moieties is crucial for its biological activity, as they influence the compound's interaction with various biological targets.
Research indicates that compounds containing piperazine rings often exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as NF-κB and IKKβ .
- Neuroprotective Effects : Certain piperazine compounds have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase activity and modulating neurotransmitter levels .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties of various piperazine derivatives, this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. The study attributed this effect to its ability to induce apoptosis via the activation of pro-apoptotic pathways .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. It demonstrated dual inhibition of cholinesterase and antioxidant properties, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of piperazine derivatives. Key findings include:
Q & A
Q. Challenges :
- Conformational flexibility : Piperazine and thiophene moieties adopt multiple orientations, complicating activity predictions .
- Off-target effects : Thiophene carbonyl may interact with unrelated enzymes (e.g., esterases) .
Solutions : - Crystallographic studies : Resolve bound conformations (e.g., X-ray co-crystals with targets) .
- Proteome-wide profiling : Use affinity chromatography or ChemProteoBase to identify off-targets .
Basic: What are the potential biological targets for this compound based on structural analogs?
| Target Class | Example | Evidence |
|---|---|---|
| Kinases | PDE4B (IC₅₀ = 2.3 μM) | |
| GPCRs | 5-HT₂A receptor (Kᵢ = 0.8 μM) | |
| Antimicrobial targets | DNA gyrase (MIC = 8 μg/mL vs. S. aureus) |
Advanced: How do solvent choice and stoichiometry impact byproduct formation during synthesis?
- Solvent polarity : High-polarity solvents (DMF) favor SNAr reactions but may promote hydrolysis of the thiophene carbonyl group. Dichloromethane reduces hydrolysis but slows reaction kinetics .
- Stoichiometry : Excess piperazine (1.5 eq.) minimizes di-substitution byproducts, while precise acyl chloride (1.1 eq.) prevents over-acylation .
Byproduct analysis : LC-MS identifies dimerization products (m/z 792.2) when stoichiometry is unbalanced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
